Benzene, 1,1'-(1,2-butadiene-1,4-diyl)bis-
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Overview
Description
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- is an organic compound with a unique structure that includes two benzene rings connected by a butadiene linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- can be achieved through the reaction of ethynylbenzene with specific reagents. One method involves using sodium hydride (NaH), magnesium bromide (MgBr2), and copper(I) chloride (CuCl) in tetrahydrofuran (THF) as the solvent at temperatures ranging from -20°C to 25°C. This reaction yields the desired compound with a yield of approximately 60% .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadiene linker to a saturated hydrocarbon chain.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- involves its interaction with molecular targets through its aromatic rings and butadiene linker. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with various molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other substances .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Similar structure but with a butadiyne linker instead of a butadiene linker.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Contains a butene linker, differing in the position of the double bond.
1,3-Butadiene, 1,4-diphenyl-, (E,E)-: A trans isomer with a similar butadiene linker.
Uniqueness
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- is unique due to its specific butadiene linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
141821-06-9 |
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Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2 |
InChI Key |
LNCZIPPFCPEVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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